Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate
Overview
Description
Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl chloroformate with hydrazine hydrate to form an intermediate, which then undergoes cyclization with carbon disulfide and subsequent oxidation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxadiazole derivatives.
Reduction: Reduction reactions can yield different functionalized derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can yield a variety of functionalized oxadiazole derivatives.
Scientific Research Applications
Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria, leading to cell death. In cancer research, it may inhibit enzymes involved in cell division, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives, such as:
4,5-Dihydro-1,2,5-oxadiazole-3-carboxylate: Similar in structure but lacks the ethyl group, which may affect its reactivity and applications.
1,3,4-Oxadiazole derivatives: These compounds have a different ring structure, leading to variations in their chemical properties and applications.
2,5-Dihydro-1,3,4-oxadiazole derivatives: These compounds also differ in their ring structure and exhibit unique reactivity patterns.
Properties
IUPAC Name |
ethyl 4-oxo-1,2,5-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c1-2-10-5(9)3-4(8)7-11-6-3/h2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOLTVHYVDHDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NONC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647740 | |
Record name | Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
753486-85-0 | |
Record name | Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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